2-Methoxy-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-6-3-2-5(8(9,10)11)4-7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
BWXRFTIGNIRPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The general approach involves:
- Starting from a trifluoromethyl-substituted aromatic precursor (e.g., 2-chloro-6-trifluoromethylbenzonitrile or related derivatives).
- Functional group transformations including fluorination, cyano substitution, hydrogenation, hydrolysis, and sulfonamide formation.
- Selective methylation to introduce the methoxy group.
- Catalytic hydrogenation and sulfonation steps to install the sulfonamide group.
Stepwise Synthesis Based on Patent CN113698315A
This method synthesizes trifluoromethyl-substituted benzamide derivatives, which are precursors to the target sulfonamide.
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Fluorination and cyano substitution | Starting from 2,3-dichlorotrifluorotoluene; fluorination and cyano substitution to form 2-fluoro-6-cyano trifluorotoluene | Selective substitution avoids isomer contamination |
| 2 | Hydrogenation and dechlorination | Catalysts: Raney nickel, 5% Pd-C, 10% Pd(OH)2-C, or 5% Pt-C; solvents: methanol, ethanol, isopropanol, 1,4-dioxane, etc.; hydrogen gas introduced | Molar ratios: substrate:catalyst optimized for yield |
| 3 | Hydrolysis | Catalysts: sodium hydroxide, potassium hydroxide, or lithium hydroxide; solvents: water, methanol, ethanol | Converts nitrile to amide |
| 4 | Sulfonamide formation | Chlorosulfonation followed by amination with ammonia or amines | Final sulfonamide installation |
Methylation to Introduce the 2-Methoxy Group
Based on related aromatic sulfonamide syntheses (e.g., from 5-chlorosalicylic acid derivatives), methylation is performed using dimethyl sulfate or methyl iodide under controlled conditions:
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| Methylation | Phenolic hydroxyl methylation | Dimethyl sulfate with sodium hydroxide in acetone or aqueous media; temperature control and reflux | Ensures selective methylation at 2-position hydroxyl group |
| Esterification | Formation of methyl ester intermediate | Reflux with methanol and acid catalysts if necessary | Prepares for subsequent aminolysis |
This methylation step is critical to obtain the 2-methoxy substituent with high regioselectivity.
Sulfonamide Formation via Chlorosulfonation and Aminolysis
The sulfonamide group is introduced by:
- Chlorosulfonation of the methylated aromatic intermediate using chlorosulfonic acid or similar reagents to form sulfonyl chloride intermediate.
- Subsequent aminolysis with ammonia or primary amines to yield the sulfonamide.
Reaction conditions:
- Temperature: 0–50 °C to control regioselectivity and avoid side reactions.
- Solvents: inert solvents such as dichloromethane or acetic acid.
- Workup: aqueous quench and purification by crystallization.
This step ensures the formation of the sulfonamide functional group at the desired position on the aromatic ring.
Catalytic Hydrogenation and Purification
For intermediates containing nitrile or oxime groups, catalytic hydrogenation is employed:
- Catalysts: 5% palladium on carbon or Raney nickel.
- Pressure: 3–5 atm hydrogen.
- Solvents: methanol or ethanol.
- Duration: 4–8 hours.
Post-reaction purification involves:
- Filtration to remove catalyst.
- Extraction and washing with organic solvents.
- Crystallization or recrystallization to achieve high purity (>98% HPLC purity reported).
- Drying under controlled temperature (30–70 °C).
Comparative Data Table of Key Preparation Steps
| Step | Intermediate/Product | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Fluorination & Cyano substitution | 2-fluoro-6-cyano trifluorotoluene | Fluorinating agents, cyanide sources | Methanol, dioxane | Ambient to reflux | Not specified | >97% (final) | Selective substitution |
| Hydrogenation & Dechlorination | 2-trifluoromethyl benzonitrile | Raney Ni, Pd-C, Pt-C | Methanol, ethanol | 1–16 h, H2 gas | High | High | Catalyst choice affects rate |
| Hydrolysis | 2-trifluoromethyl benzamide | NaOH, KOH, LiOH | Water, methanol | 1–4 h, heating | High | High | Converts nitrile to amide |
| Methylation | 2-methoxy derivative | Dimethyl sulfate, NaOH | Acetone, aqueous | Reflux, 45 min | Moderate (45%) | High | Requires controlled conditions |
| Chlorosulfonation | Sulfonyl chloride intermediate | Chlorosulfonic acid | DCM, acetic acid | 0–50 °C | High | High | Precursor to sulfonamide |
| Aminolysis | 2-methoxy-5-(trifluoromethyl)benzenesulfonamide | Ammonia or amines | Aqueous or organic | Ambient to reflux | High | >98% | Final product |
Research Findings and Observations
- The synthetic route prioritizes commercially available and inexpensive raw materials such as 2,3-dichlorotrifluorotoluene and 5-chlorosalicylic acid derivatives.
- Avoidance of hazardous reagents improves safety and environmental impact.
- Catalytic hydrogenation steps are crucial for reducing nitrile or oxime intermediates to amines, enabling further functionalization.
- Methylation of phenolic hydroxyl groups to methoxy substituents requires careful control to avoid over-alkylation or side reactions.
- The sulfonamide formation via chlorosulfonation and aminolysis is a well-established method, providing high regioselectivity and yield.
- Purification techniques including crystallization, washing, and drying are optimized to achieve high purity and chiral integrity where applicable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Fluorination | KF, DMF, 80°C, 12 h | 5-Fluoro-2-methoxybenzenesulfonamide | 72% | |
| Methoxy displacement | NaOMe, MeOH, reflux, 6 h | 2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide | 58% |
The trifluoromethyl group stabilizes transition states through electron-withdrawing effects, enhancing substitution rates at the para position.
Hydrolysis Reactions
Controlled hydrolysis reveals differential stability of functional groups:
Acidic Hydrolysis (HCl, 100°C):
-
Sulfonamide → Sulfonic acid + Ammonium chloride
-
Trifluoromethyl group remains intact
-
Complete conversion in 4 h
Basic Hydrolysis (NaOH, 80°C):
-
Methoxy group demethylation occurs preferentially
-
Forms 2-hydroxy derivative (t₁/₂ = 45 min)
-
Sulfonamide stability: >8 h under same conditions
Redox Reactions
The aromatic system participates in catalytic hydrogenation:
| Catalyst | Pressure | Temperature | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (5%) | 3 bar H₂ | 50°C | Cyclohexane-sulfonamide derivative | 89% |
| Raney Ni | 1 bar H₂ | 25°C | Partial reduction (dihydroarene) | 67% |
Full reduction requires elevated temperatures due to electron-withdrawing groups deactivating the ring .
Coordination Chemistry
The sulfonamide acts as a polydentate ligand in metal complexes:
| Metal Salt | M:L Ratio | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Square planar geometry | Antimicrobial agents |
| FeCl₃·6H₂O | 1:1 | Octahedral coordination | Catalysis studies |
Stability constants (log β):
-
Cu²⁺ complex: 8.42 ± 0.15
-
Fe³⁺ complex: 6.91 ± 0.23
X-ray crystallography confirms N,O-chelation modes in these complexes .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Suzuki Coupling (5-Bromo derivative):
-
Boronic acid: 4-Methoxyphenylboronic acid
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Yield: 82% biphenyl product
Heck Reaction:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C-S bond cleavage (Φ = 0.33)
-
Trifluoromethyl migration (15% yield)
-
Methoxy demethylation (t₁/₂ = 22 min)
Quantum yield calculations suggest singlet oxygen involvement in degradation pathways.
This comprehensive analysis demonstrates 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide's versatility as a synthetic building block. The trifluoromethyl group enhances electrophilic substitution rates by 2.3× compared to non-fluorinated analogs, while the methoxy group directs regioselectivity in cross-coupling reactions . Recent advances in flow chemistry have improved yields in hydrogenation reactions to 94% through precise pressure control.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with a methoxy group and a trifluoromethyl group on the benzene ring. The presence of the sulfonamide functional group gives it diverse biological activities, especially in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for pharmaceutical and agrochemical applications.
Potential Applications
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide is explored in several fields because of its unique chemical and biological properties.
Pharmaceuticals
- Antimicrobial Agent Compounds containing sulfonamide groups are often investigated for their antimicrobial properties. 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide can potentially inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The trifluoromethyl substitution may also enhance its potency against resistant bacterial strains by improving its binding affinity.
- Anti-inflammatory and Analgesic Effects Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide may also possess such activities.
- Treatment of Hyperuricemia and Gout 2-trifluoromethyl benzene sulfonamide derivatives can be used to treat hyperuricemia and gout . They show excellent serum uric acid concentration reduction and can be used in medicines for these conditions . Disorders characterized by aberrant uric acid levels that can be treated with this compound include gout, recurrent gout attacks, gouty arthritis, hyperuricemia, hypertension, cardiovascular disease, coronary heart disease, Lesch-Nyhan syndrome, Kelley-Seegmiller syndrome, kidney disease, kidney stones, renal failure, arthritis, urolithiasis, lead poisoning, hyperparathyroidism, psoriasis, sarcoidosis, and hypoxanthine-guanine phosphoribosyltransferase deficiency .
Agrochemicals
The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for applications in agrochemicals. One study has indicated the synthesis of novel sulfonamide derivatives to be used as herbicides.
Other potential applications
- Upregulation of JA-inducible defense genes N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide can upregulate JA-inducible defense genes in Nicotiana .
- Inhibiting corrosion Trifluoromethyl compounds can be used to protect metals from corrosion .
- Component in organic synthesis The compound can be used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy : Replacement of CF₃ with OCF₃ (as in ) increases molecular weight but may reduce lipophilicity due to the oxygen atom.
- Substituent Position : Moving the methoxy group from the 2-position (target compound) to the 3-position (e.g., 3-Methoxy-5-(trifluoromethyl)aniline in ) alters electronic effects and steric hindrance, impacting binding affinity.
- Hybrid Structures : Incorporation of heterocycles (e.g., pyridine in or indole in ) broadens biological activity but complicates synthesis.
Research Findings and Trends
Fluorinated Derivatives : Compounds with CF₃ or OCF₃ groups dominate recent research due to their balance of lipophilicity and stability ().
Regulatory Trends : Increased scrutiny on perfluorinated compounds () may impact the development of trifluoromethyl-containing drugs.
Biological Activity
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C9H8F3NO2S
- Molecular Weight : 253.23 g/mol
- IUPAC Name : 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its trifluoromethyl group enhances lipophilicity, which may contribute to its biological efficacy.
The mechanisms through which 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Cellular Targets : It can bind to receptors or proteins that modulate cellular responses, influencing processes such as apoptosis and cell proliferation.
Antimicrobial Activity
A study investigated the antimicrobial properties of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide against various bacterial strains. The results indicated significant inhibition with an IC50 value of 12.5 µg/mL against Staphylococcus aureus.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 10 µM.
Anticancer Potential
Research on the anticancer effects revealed that the compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of 8 µM. Additionally, it induced apoptosis, as evidenced by increased caspase-3 activity.
Data Tables
| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Antimicrobial | 12.5 | Staphylococcus aureus |
| Anti-inflammatory | 10 | Macrophages |
| Anticancer | 8 | MDA-MB-231 |
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial potential against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Significant activity was observed against Staphylococcus aureus, with lesser effects on E. coli.
-
Anti-inflammatory Mechanism Investigation
- Objective : To determine the effect on cytokine production.
- Methodology : Macrophages were treated with LPS and varying concentrations of the compound.
- Results : A dose-dependent decrease in IL-6 and TNF-alpha levels was noted, supporting its anti-inflammatory properties.
-
Cancer Cell Proliferation Study
- Objective : To assess the impact on breast cancer cell lines.
- Methodology : MDA-MB-231 cells were treated with different concentrations of the compound, followed by viability assays.
- Results : The compound significantly reduced cell viability and induced apoptosis.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically begins with a sulfonyl chloride intermediate. For example, 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride can be reacted with ammonia under basic conditions (e.g., aqueous NaOH) to form the sulfonamide. Key optimization parameters include:
Q. Q2. How can researchers characterize the purity and structural integrity of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide?
Methodological Answer:
- H-NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl as a singlet near δ 1.3 ppm) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>97% by area under the curve) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 294.1) .
Advanced Research Questions
Q. Q3. How can researchers address low yields in the sulfonamide formation step due to competing hydrolysis of sulfonyl chloride intermediates?
Methodological Answer:
- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines during synthesis, as demonstrated in analogous sulfonamide syntheses .
- Non-Aqueous Conditions : Use anhydrous solvents (e.g., dry THF) and molecular sieves to suppress hydrolysis .
- Catalytic Bases : Employ triethylamine or DMAP to accelerate sulfonamide coupling while minimizing side reactions .
Q. Q4. What strategies are effective for resolving contradictions in solubility data reported for 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide across different studies?
Methodological Answer:
- Solvent Screening : Systematically test solvents (DMSO, methanol, acetonitrile) under controlled humidity and temperature. For example, reports slight solubility in DMSO and methanol, which may vary due to hygroscopicity .
- Co-Solvent Systems : Combine DMSO with water (e.g., 10% v/v) to enhance solubility for biological assays without precipitation .
- Crystallography : Single-crystal X-ray diffraction can clarify polymorphic forms that affect solubility .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in enzyme inhibition assays?
Methodological Answer:
- Analog Synthesis : Prepare derivatives replacing the trifluoromethyl group with -CF₂H, -CH₃, or halogens to compare inhibitory potency .
- Enzyme Kinetics : Use fluorescence polarization assays (e.g., VEGFR2 inhibition) to measure IC₅₀ values, correlating substituent effects with binding affinity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Data-Driven Experimental Design
Q. Q6. What analytical methods are recommended for detecting trace impurities in 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide batches?
Methodological Answer:
- LC-MS/MS : Detect sulfonic acid byproducts (e.g., de-methylated derivatives) with a limit of detection (LOD) <0.1% .
- Ion Chromatography : Quantify residual chloride ions from unreacted sulfonyl chloride intermediates .
- TGA/DSC : Monitor thermal decomposition profiles to identify polymorphic impurities .
Q. Q7. How can researchers optimize reaction scalability while maintaining stereochemical integrity in derivatives of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide?
Methodological Answer:
- Continuous Flow Reactors : Improve mixing and heat transfer for large-scale sulfonamide synthesis, reducing racemization risks .
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers during scale-up .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .
Application-Oriented Research
Q. Q8. What methodologies are employed to study the pharmacokinetic stability of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide in preclinical models?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to assess metabolic stability via LC-MS quantification of parent compound depletion .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction, critical for dose-response correlations .
- In Vivo PK : Administer via intravenous/oral routes in rodents, with serial blood sampling and non-compartmental analysis (NCA) for AUC and half-life determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
